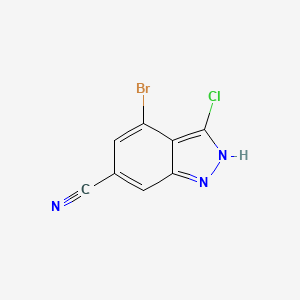

4-Bromo-3-chloro-1H-indazole-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

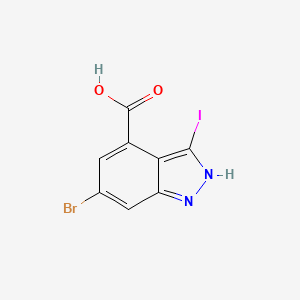

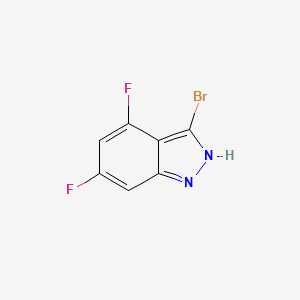

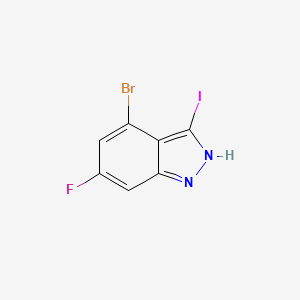

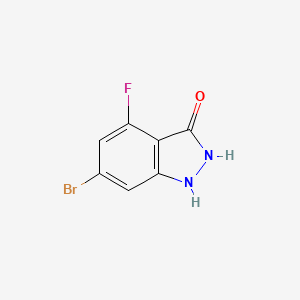

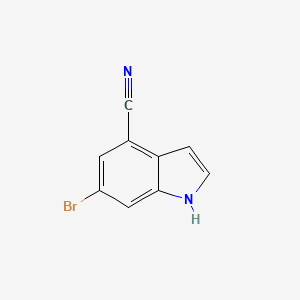

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a compound with the molecular formula C8H3BrClN3 . It is a type of indazole-containing derivative , which are important heterocycles in drug molecules .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has an average mass of 256.487 Da and a monoisotopic mass of 254.919876 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 155 . The compound is covalently bonded and is canonicalized .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: HIV Treatment Research

4-Bromo-3-chloro-1H-indazole-6-carbonitrile: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . The compound’s ability to integrate into complex drug structures makes it valuable for developing treatments for viral diseases.

Organic Synthesis: Heterocyclic Compound Formation

In organic synthesis, this compound is utilized for the regioselective cyclization processes to form heterocyclic compounds . These structures are foundational in creating a variety of pharmacologically active molecules.

Drug Discovery: Tyrosine Kinase Inhibitors

The indazole moiety, present in 4-Bromo-3-chloro-1H-indazole-6-carbonitrile , is significant in the development of tyrosine kinase inhibitors . These inhibitors play a crucial role in targeted cancer therapies, making this compound essential in oncological research.

Analytical Chemistry: Reference Standards

In analytical chemistry, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile serves as a reference standard for various analytical methods, including NMR, HPLC, LC-MS, and UPLC, ensuring the accuracy and reliability of analytical results .

Biochemistry Research: Antiproliferative Agents

Research in biochemistry has explored the use of indazole derivatives as antiproliferative agents. Compounds like 4-Bromo-3-chloro-1H-indazole-6-carbonitrile have been studied for their potential to inhibit the growth of neoplastic cell lines .

Material Science: Synthesis of Advanced Materials

The compound’s unique structure is beneficial in material science for synthesizing advanced materials that require specific heterocyclic frameworks . Its role in creating new materials could lead to innovations in various technological applications.

Wirkmechanismus

Target of Action

It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds are often used as precursors for the synthesis of biologically active structures .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-2H-indazole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNHKJZCMENNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646746 |

Source

|

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-57-3 |

Source

|

| Record name | 4-Bromo-3-chloro-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)